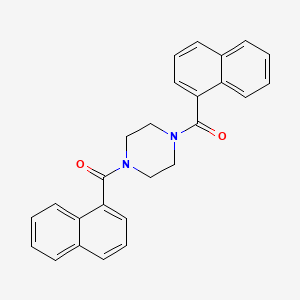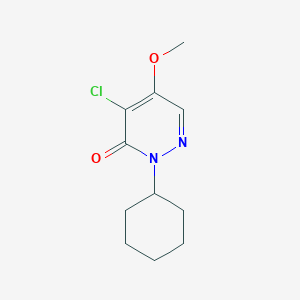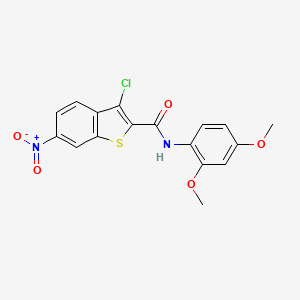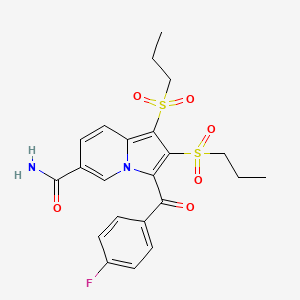methanone](/img/structure/B3560865.png)
[1,2-Bis(propylsulfonyl)indolizin-3-yl](4-methylphenyl)methanone
Übersicht
Beschreibung
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: is a complex organic compound with the molecular formula C22H25NO5S2 It is characterized by the presence of an indolizine core substituted with propylsulfonyl groups and a 4-methylphenyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indolizine core, followed by the introduction of propylsulfonyl groups and the 4-methylphenyl methanone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, chromatography, or distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indolizine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted indolizine or phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new drugs or therapeutic agents. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In the industrial sector, 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone may be used in the production of specialty chemicals, polymers, or advanced materials. Its properties can be tailored to meet specific industrial needs, such as enhancing the performance of coatings, adhesives, or electronic materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups and indolizine core may facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(propylsulfonyl)-3-indolizinylmethanone: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: Contains a chlorine atom on the phenyl ring.
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: Features a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group may influence its reactivity, solubility, and interaction with biological targets compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S2/c1-4-14-29(25,26)21-18-8-6-7-13-23(18)19(22(21)30(27,28)15-5-2)20(24)17-11-9-16(3)10-12-17/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBOHGFGAVJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3560788.png)
![2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3560799.png)
![5-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-5-oxopentanoic acid](/img/structure/B3560809.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B3560811.png)
![1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3560812.png)


![N-(2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3560823.png)
![2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B3560827.png)
![N-(2-fluorophenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3560829.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]azepane](/img/structure/B3560836.png)



